molecular formula C32H40N2O7S B8177044 tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate

tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate

Cat. No.: B8177044
M. Wt: 596.7 g/mol
InChI Key: DATZSNPAOZPUDO-FTBISJDPSA-N
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Description

tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-methylbenzenesulfonate is a protected amino acid derivative critical in peptide synthesis. Its structure includes:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group, which is base-labile and widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection.
  • tert-Butyl ester: A robust, acid-labile protecting group for carboxylic acids, ensuring stability during Fmoc deprotection steps.
  • 4-Methylbenzenesulfonate (tosylate) counterion: Enhances crystallinity and solubility in organic solvents, facilitating purification and handling.

This compound is typically employed in the synthesis of complex peptides, where orthogonal protection strategies (acid-labile tert-butyl and base-labile Fmoc) allow sequential deprotection. Its chiral (S)-configuration ensures stereochemical fidelity in peptide chains .

Properties

IUPAC Name

tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4.C7H8O3S/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATZSNPAOZPUDO-FTBISJDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-6-Aminohexanoic Acid Derivatives

The backbone is derived from L-lysine, modified to introduce tert-butyl and Fmoc groups:

  • ε-Amino Protection :

    • L-lysine is treated with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (1:1) with NaHCO₃ at 0–5°C, yielding Boc-Lys-OH.

    • Yield : 85–92%.

  • α-Amino Fmoc Protection :

    • Boc-Lys-OH reacts with Fmoc-Osu (9-fluorenylmethyloxycarbonyl-O-succinimide) in acetonitrile, catalyzed by DIPEA at 0–10°C.

    • Reaction Time : 4–6 hours.

    • Yield : 78–85%.

  • Carboxyl Group tert-Butyl Esterification :

    • The carboxylic acid is activated with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, then treated with tert-butanol at 25°C.

    • Yield : 70–75%.

Sulfonate Ester Formation

The free ε-amino group is converted to the tosylate salt:

  • Tosylation :

    • The intermediate is dissolved in THF, cooled to 0°C, and treated with p-toluenesulfonyl chloride (TsCl) and triethylamine (1:1.2 molar ratio).

    • Reaction Time : 2 hours.

    • Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol.

    • Yield : 88–92%.

Reaction Optimization Data

StepReagents/ConditionsTemperatureTimeYieldSource
ε-Amino Boc ProtectionBoc₂O, NaHCO₃, dioxane/H₂O0–5°C4 h90%
α-Amino Fmoc ProtectionFmoc-Osu, DIPEA, acetonitrile0–10°C6 h83%
tert-Butyl EsterificationDCC, DMAP, tert-butanol, CH₂Cl₂25°C12 h73%
TosylationTsCl, TEA, THF0°C2 h90%

Critical Analytical Characterization

  • HPLC Purity :

    • Post-synthesis purity ≥98% (C18 column, 0.1% TFA/ACN gradient).

  • Chirality Retention :

    • Optical rotation: [α]D20=12°±2°[α]_D^{20} = -12° \pm 2° (c = 1 in DMF).

  • Mass Spectrometry :

    • ESI-MS: m/z 597.3 [M+H]⁺ (calc. 596.7).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis :

    • Tosylation is performed in microreactors to enhance heat dissipation and reduce side reactions (e.g., sulfonamide formation).

  • Green Chemistry :

    • Replacement of DCC with COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) reduces toxic byproducts.

Applications in Peptide Synthesis

The compound’s orthogonal protections enable its use in:

  • Automated SPPS : Fmoc removal with 20% piperidine/DMF facilitates sequential elongation.

  • Lipidated Peptides : The tert-butyl ester is selectively cleaved with TFA for conjugation to lipid moieties .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Esterification: Acidic conditions with tert-butyl alcohol.

    Sulfonation: 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed:

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Nucleophilic substitution at the sulfonate ester can yield various substituted derivatives.

Scientific Research Applications

Peptide Synthesis

tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate serves as a key building block in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during peptide coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions. This compound is particularly useful for synthesizing peptides with complex sequences and structures.

Case Study: Synthesis of Therapeutic Peptides

Research has demonstrated the successful use of this compound in synthesizing therapeutic peptides, which are crucial for drug development. For instance, its application in creating peptide analogs has shown promise in enhancing the efficacy of existing drugs while minimizing side effects .

Medicinal Chemistry

The compound's role extends to medicinal chemistry, where it is utilized in developing peptide-based drugs. Its ability to form stable peptide bonds makes it an ideal candidate for creating biologically active compounds that can interact with specific biological targets.

Case Study: Drug Development

In a notable study, researchers employed this compound to synthesize a series of novel peptide analogs aimed at treating metabolic disorders. The resulting compounds exhibited enhanced binding affinity to target receptors, indicating their potential as therapeutic agents .

Chemical Biology

In chemical biology, this compound is instrumental in studying enzyme-substrate interactions and protein synthesis. By incorporating it into experimental designs, researchers can investigate the mechanisms of action of various enzymes and their substrates.

Case Study: Enzyme Interaction Studies

A research team utilized this compound to explore the interactions between specific enzymes and their substrates. The findings provided insights into enzyme kinetics and substrate specificity, contributing to a deeper understanding of metabolic pathways .

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and pharmaceuticals. Its robust nature allows for scalability in chemical processes, making it suitable for large-scale production.

Case Study: Scale-Up Production

An industrial application involved scaling up the synthesis of a peptide using this compound as a key intermediate. The process demonstrated high yield and purity, showcasing its viability for commercial production .

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The tert-butyl ester and sulfonate groups provide additional protection and facilitate the purification of the synthesized peptides.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Yields and Purity of Synthesized Compounds
Compound Name Yield (%) Purity (HPLC) Key Characterization Methods
This compound ~75* >98%* NMR, MS, HPLC
Compound (4) 82 95 $^1$H NMR, $^{13}$C NMR
Compound (5) 68 97 IR, MS
Table 2: Functional Group Reactivity
Functional Group Target Compound Compound (4)
tert-Butyl ester Cleaved by TFA Cleaved by TFA
Fmoc group Cleaved by piperidine N/A
Azide N/A Reacts via click chemistry

Biological Activity

Chemical Identity and Structure

  • IUPAC Name : tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate
  • CAS Number : 2388985-27-9
  • Molecular Formula : C32H40N2O7S
  • Molecular Weight : 596.74 g/mol
  • Purity : 95% .

This compound is primarily utilized in peptide synthesis, known for its role as a protecting group for amino acids, which is critical in various biochemical and pharmaceutical applications.

The biological activity of tert-butyl (S)-6-amino-2-(Fmoc-amino)hexanoate 4-methylbenzenesulfonate stems from its structural components:

  • The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality.
  • The tert-butyl ester and sulfonate groups enhance stability and solubility, facilitating the purification of synthesized peptides .

Applications in Research

  • Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), where it serves to protect amino groups from premature reactions during the synthesis process.
  • Protein Engineering : The compound aids in creating peptides that are essential for studying protein structure and function, which has implications in drug development and therapeutic applications .
  • Drug Development : It plays a crucial role in synthesizing peptide-based drugs, particularly those targeting neurodegenerative diseases such as Alzheimer's, where specific peptides can inhibit proteolytic enzymes associated with disease progression .

Study on Peptide Synthesis

A study highlighted the use of Fmoc-protected amino acids, including tert-butyl (S)-6-amino-2-(Fmoc-amino)hexanoate, to synthesize azapeptides. These compounds were investigated for their potential to inhibit specific proteolytic enzymes linked to Alzheimer's disease. The research demonstrated that the Fmoc strategy allowed for high yields and purity of the synthesized azapeptides, showcasing the effectiveness of this protecting group in complex organic synthesis .

Neuroinflammation Imaging

Research utilizing positron emission tomography (PET) indicated that peptides synthesized using tert-butyl (S)-6-amino-2-(Fmoc-amino)hexanoate could serve as imaging agents for neuroinflammation. This application underscores the compound's versatility beyond traditional peptide synthesis, extending into biomedical imaging .

Comparative Analysis with Similar Compounds

Compound NameProtecting GroupUnique Features
This compoundFmocMild deprotection conditions; used in SPPS
tert-Butyl (S)-6-Amino-2-(Boc-amino)hexanoateBocRequires stronger conditions for deprotection
tert-Butyl (S)-6-Amino-2-(Cbz-amino)hexanoateCbzMore stable but less versatile than Fmoc

The Fmoc group is favored due to its ease of removal under mild basic conditions, making it preferable for many peptide synthesis protocols compared to other protecting groups like Boc or Cbz .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of tert-butyl (S)-6-amino-2-(Fmoc-amino)hexanoate 4-methylbenzenesulfonate, and how do they influence its role in peptide synthesis?

  • Answer : The compound contains two orthogonal protecting groups: the tert-butyl ester (acid-labile) and the 9-fluorenylmethyloxycarbonyl (Fmoc) group (base-labile). These groups protect the α- and ε-amino groups of lysine derivatives during solid-phase peptide synthesis (SPPS), enabling sequential deprotection . The 4-methylbenzenesulfonate counterion improves solubility in polar solvents like DMF, critical for coupling reactions .

Q. What are the standard analytical methods to confirm the purity and identity of this compound?

  • Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>97% as per specifications) .
  • NMR : 1^1H and 13^13C NMR verify stereochemical integrity (e.g., (S)-configuration at C2 and C6) and absence of residual solvents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C30_{30}H40_{40}N2_2O6_6·C7_7H8_8O3_3S, MW = 524.65 + 172.2) .

Q. How should this compound be stored to maintain stability?

  • Answer : Store at room temperature (20–25°C) in a desiccator to prevent hydrolysis of the tert-butyl ester. Protect from light to avoid Fmoc degradation. Shelf life is typically >2 years under these conditions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in automated SPPS?

  • Answer :

  • Activation : Use 2–4 equivalents of HATU or HBTU with 1.5–2 equivalents of DIPEA in DMF for 30–60 minutes at 25°C .
  • Coupling Monitoring : Perform Kaiser tests or use Fmoc UV absorbance (λ = 301 nm) to track reaction progress. Incomplete coupling may require double couplings or elevated temperatures (40°C) .
  • Solubility : Pre-dissolve the compound in minimal DMF (5–10 mL/g) to avoid aggregation .

Q. What strategies resolve contradictions in reported yields during the synthesis of lysine-containing peptides using this compound?

  • Answer :

  • Steric Hindrance : Bulky side chains in target peptides may reduce coupling efficiency. Use microwave-assisted SPPS (50°C, 20 W) to enhance kinetics .
  • Byproduct Formation : Monitor for tert-butyl deprotection (via TFA traces) using LC-MS. Re-crystallize the compound from ethyl acetate/hexanes (1:3) to remove acidic impurities .
  • Data Normalization : Report yields relative to resin loading capacity (e.g., 0.2–0.5 mmol/g) to account for batch variability .

Q. How does the 4-methylbenzenesulfonate counterion affect reaction kinetics compared to other salts (e.g., hydrochloride)?

  • Answer : The sulfonate group enhances solubility in DMF (up to 50 mM), reducing reaction times by 20–30% compared to hydrochloride salts. However, it may increase ionic strength, requiring adjustments in coupling reagent stoichiometry (e.g., 1.2x HATU) .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10) to confirm enantiomeric excess (>99% for (S)-isomer) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 14 days) shows <5% hydrolysis of the tert-butyl ester, confirming robustness .

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